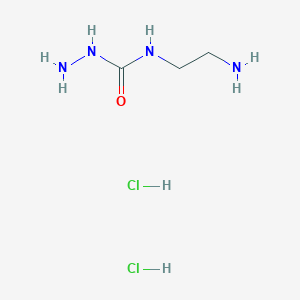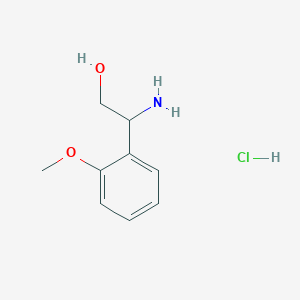![molecular formula C10H15BrN2O B1525130 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1220030-09-0](/img/structure/B1525130.png)
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol
Übersicht
Beschreibung
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol is a chemical compound with the molecular formula C12H18BrN3O It is characterized by the presence of a brominated pyridine ring and a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol typically involves the reaction of 5-bromo-4-methyl-2-pyridinamine with 2-methyl-1-propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the de-brominated compound.
Substitution: The major products depend on the substituent introduced, such as amino or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The propanol group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylpyridine: A precursor in the synthesis of 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol.
2-Amino-5-bromo-4-methylpyridine: Another brominated pyridine derivative with similar chemical properties.
5-Bromo-2-methoxypyridine: A compound with a methoxy group instead of a propanol group.
Uniqueness
This compound is unique due to the presence of both a brominated pyridine ring and a propanol group, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(5-bromo-4-methylpyridin-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-4-9(12-5-8(7)11)13-10(2,3)6-14/h4-5,14H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXDSULRSQZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


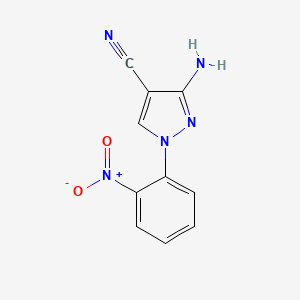
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)
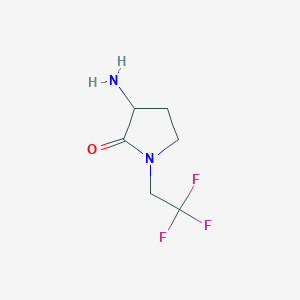
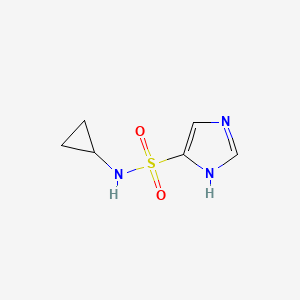
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
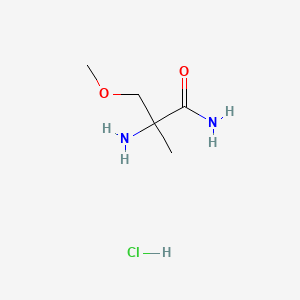
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
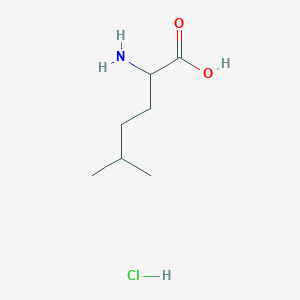
amino}acetic acid](/img/structure/B1525067.png)
